

# Chemical structure and molecular weight of Patidegib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Patidegib |
| Cat. No.:      | B1684313  |

[Get Quote](#)

## In-Depth Technical Guide: Patidegib

For Researchers, Scientists, and Drug Development Professionals

## Core Chemical Properties and Structure

**Patidegib**, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.<sup>[1][2]</sup> It is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.<sup>[1][2]</sup>

## Chemical Structure

The chemical structure of **Patidegib** is characterized by a complex fused ring system.

Table 1: Chemical Identifiers for **Patidegib**

| Identifier        | Value                                                                                                                                                                                                                                |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide |
| Molecular Formula | C <sub>29</sub> H <sub>48</sub> N <sub>2</sub> O <sub>3</sub> S                                                                                                                                                                      |
| SMILES            | C[C@H]1C[C@]2([H])--INVALID-LINK--(--INVALID-LINK--[C@@]3(CC[C@@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--[C@@]5([H])CC4=C(C)C3)NS(=O)(=O)C)O2)NC1                                                                               |
| InChI Key         | HZLFFNCLTRVYJG-WWGOJCOQSA-N                                                                                                                                                                                                          |

## Physicochemical Properties

The molecular weight and other key properties of **Patidegib** are summarized below.

Table 2: Physicochemical Properties of **Patidegib**

| Property         | Value                    | Source     |
|------------------|--------------------------|------------|
| Molecular Weight | 504.8 g/mol              | PubChem    |
| CAS Number       | 1037210-93-7             | PubChem    |
| Appearance       | White to off-white solid | (Inferred) |

## Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

**Patidegib** exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.

Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC).

**Patidegib**'s primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled receptor that acts as a positive regulator of the Hh pathway.<sup>[2]</sup> By binding to SMO, **Patidegib** prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are responsible for transcribing Hh target genes involved in cell growth and differentiation.

## Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the downstream signaling cascade, culminating in the activation of GLI transcription factors. **Patidegib**'s inhibition of SMO effectively blocks this entire downstream process.



[Click to download full resolution via product page](#)

Caption: Canonical Hedgehog signaling pathway and the mechanism of **Patidegib** inhibition.

## Quantitative Data

### In Vitro Potency

**Patidegib** demonstrates high potency in inhibiting the Hedgehog pathway in cellular and biochemical assays.

Table 3: In Vitro Activity of **Patidegib**

| Parameter                      | Value        | Description                                                                               | Source |
|--------------------------------|--------------|-------------------------------------------------------------------------------------------|--------|
| IC <sub>50</sub> (SMO Binding) | 1.4 nmol/L   | Concentration for 50% inhibition of binding to the SMO receptor.                          | [2][3] |
| EC <sub>50</sub> (Cell-based)  | 5 - 7 nmol/L | Concentration for 50% effective inhibition of the Hedgehog pathway in a cell-based assay. | [2][3] |

## Clinical Efficacy (Topical Formulation)

Clinical trials have evaluated the efficacy of a topical gel formulation of **Patidegib** for the treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.

Table 4: Clinical Efficacy of Topical **Patidegib** in Gorlin Syndrome (Phase 2)

| Endpoint                                   | Patidegib                  |             | p-value | Source |
|--------------------------------------------|----------------------------|-------------|---------|--------|
|                                            | Topical Gel<br>(2% and 4%) | Vehicle Gel |         |        |
| Complete Response (Tumor Disappearance)    | 25% of BCCs                | 0% of BCCs  | -       | [4]    |
| New Surgically Eligible BCCs (per patient) | 0.4                        | 1.4         | -       | [4]    |

Note: Data is from a Phase 2 proof-of-concept study.

## Pharmacokinetics

Pharmacokinetic studies have been conducted for both oral and topical formulations of **Patidegib**.

Table 5: Pharmacokinetic Parameters of Oral **Patidegib** (Phase 1)

| Parameter                                        | Value         | Description                                                        | Source |
|--------------------------------------------------|---------------|--------------------------------------------------------------------|--------|
| T <sub>max</sub> (Time to Maximum Concentration) | 2 - 8 hours   | Time to reach peak plasma concentration after oral administration. | [5]    |
| t <sub>1/2</sub> (Terminal Half-life)            | 20 - 40 hours | Time for the plasma concentration to decrease by half.             | [5]    |

For the topical formulation, systemic exposure is significantly lower. Studies have shown that circulating blood levels of **Patidegib** are more than 500-fold lower than when the drug is administered orally.[6] In some studies of the topical gel, there were zero detectable levels of **Patidegib** in the plasma.[6]

# Experimental Protocols

## Semi-synthesis of Patidegib

**Patidegib** is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical modification of the cyclopamine scaffold to improve its pharmaceutical properties, including potency and stability.<sup>[1]</sup> While detailed, proprietary synthesis protocols are not publicly available, the general approach involves sourcing cyclopamine from the plant *Veratrum californicum* or through plant cell fermentation, followed by a series of chemical transformations.

## Characterization of Patidegib

The chemical structure and purity of synthesized **Patidegib** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.<sup>[7][8][9][10]</sup>
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of **Patidegib**.<sup>[7][10]</sup>

## In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds like **Patidegib** on the Hedgehog pathway is a cell-based reporter assay.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.

## Clinical Trial Protocol for Topical Patidegib

Clinical trials for topical **Patidegib** in Gorlin Syndrome have followed a structured protocol to assess safety and efficacy.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for a clinical trial of topical **Patidegib**.

## Conclusion

**Patidegib** is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with demonstrated clinical activity, particularly in a topical formulation for the management of Basal Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is well-understood, and its physicochemical properties are defined. Further research and development may continue to explore its therapeutic potential in other Hh-driven diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of Patidegib Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs - BioSpace [biospace.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. bridgebio.com [bridgebio.com]
- 7. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and molecular weight of Patidegib]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1684313#chemical-structure-and-molecular-weight-of-patidegib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)